Cas no 1600083-85-9 (1-Ethoxy-1-(iodomethyl)cycloheptane)

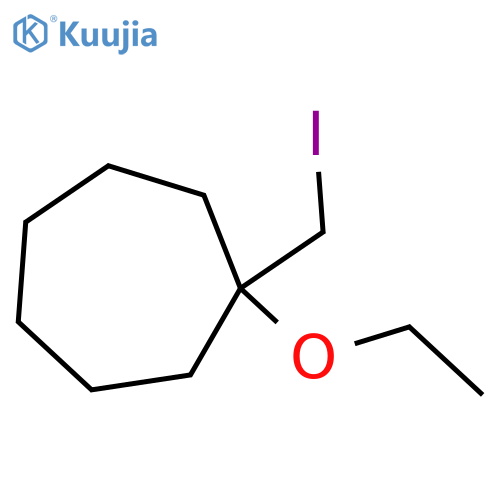

1600083-85-9 structure

商品名:1-Ethoxy-1-(iodomethyl)cycloheptane

1-Ethoxy-1-(iodomethyl)cycloheptane 化学的及び物理的性質

名前と識別子

-

- 1600083-85-9

- 1-Ethoxy-1-(iodomethyl)cycloheptane

- EN300-1134373

- Cycloheptane, 1-ethoxy-1-(iodomethyl)-

-

- インチ: 1S/C10H19IO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9H2,1H3

- InChIKey: XASAMPPCOSMCDV-UHFFFAOYSA-N

- ほほえんだ: ICC1(CCCCCC1)OCC

計算された属性

- せいみつぶんしりょう: 282.04806g/mol

- どういたいしつりょう: 282.04806g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- ふってん: 279.0±13.0 °C(Predicted)

1-Ethoxy-1-(iodomethyl)cycloheptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134373-2.5g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1134373-0.25g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1134373-10.0g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 10g |

$3992.0 | 2023-05-26 | ||

| Enamine | EN300-1134373-0.05g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 0.05g |

$768.0 | 2023-10-26 | |

| Enamine | EN300-1134373-0.1g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1134373-1.0g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 1g |

$928.0 | 2023-05-26 | ||

| Enamine | EN300-1134373-10g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1134373-0.5g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1134373-5.0g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 5g |

$2692.0 | 2023-05-26 | ||

| Enamine | EN300-1134373-5g |

1-ethoxy-1-(iodomethyl)cycloheptane |

1600083-85-9 | 95% | 5g |

$2650.0 | 2023-10-26 |

1-Ethoxy-1-(iodomethyl)cycloheptane 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1600083-85-9 (1-Ethoxy-1-(iodomethyl)cycloheptane) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量